Product packaging for 6-Fluoro-7-methylisatin(Cat. No.:CAS No. 57817-03-5)

6-Fluoro-7-methylisatin

Cat. No.: B1279404
CAS No.: 57817-03-5
M. Wt: 179.15 g/mol
InChI Key: SCTZCVLCXNUKGW-UHFFFAOYSA-N
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Description

Significance of Isatin (B1672199) Scaffold in Medicinal Chemistry and Drug Discovery

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. nih.gov First isolated in 1841, this indole (B1671886) derivative is naturally occurring in various plants and is also found in humans as a metabolic derivative of adrenaline. mdpi.comresearchgate.netbenthamdirect.com The isatin nucleus, composed of a six-membered aromatic ring fused to a five-membered ring with two carbonyl groups, provides a unique and adaptable framework for drug design. mdpi.comijpsr.com

The significance of the isatin scaffold lies in its broad spectrum of biological activities. nih.govmdpi.com Derivatives of isatin have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, antiviral, anticonvulsant, anti-inflammatory, and antioxidant effects. mdpi.comrjppd.orgscispace.comresearchgate.net The reactive carbonyl groups at the C-2 and C-3 positions, along with the nitrogen atom at the N-1 position, allow for various chemical modifications, leading to the development of novel therapeutic agents. mdpi.comnih.gov This versatility has made the isatin scaffold a "privileged framework" in medicinal chemistry, with several isatin-based drugs currently in clinical use. researchgate.net

Rationale for Fluorination and Methylation at Specific Positions (C-6 and C-7)

The strategic placement of fluorine and methyl groups on the isatin scaffold is a key aspect of modern drug design, aimed at enhancing the molecule's therapeutic potential. The introduction of these specific substituents at the C-6 and C-7 positions of the isatin ring is driven by established principles in medicinal chemistry.

Fluorination at C-6: The substitution of a hydrogen atom with fluorine is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.govbohrium.com Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, which in turn can influence a molecule's solubility, permeability, and binding affinity. bohrium.comacs.org Specifically, fluorination can block metabolically labile sites, thereby increasing the metabolic stability and half-life of a compound. bohrium.com The introduction of a fluorine atom can also enhance the binding affinity of a ligand to its target protein. nih.govtandfonline.com

Methylation at C-7: The addition of a methyl group, known as methylation, is another critical tool in lead optimization. juniperpublishers.comnih.gov A methyl group can modulate a molecule's physicochemical properties, such as lipophilicity, which is crucial for crossing biological membranes. juniperpublishers.com It can also influence the compound's conformation, potentially leading to a more favorable interaction with its biological target. nih.gov Furthermore, methylation can impact the metabolic stability of a drug and has been shown in some cases to significantly increase potency. juniperpublishers.com In the context of DNA, methylation plays a fundamental role in gene regulation, and targeting this process is an emerging strategy in drug discovery. epigentek.comnih.govcd-genomics.com

The combination of fluorination at the C-6 position and methylation at the C-7 position in 6-Fluoro-7-methylisatin represents a deliberate effort to create a molecule with potentially enhanced biological activity, improved metabolic stability, and better target engagement.

Overview of Current Research Landscape on this compound and Substituted Isatins

The current research landscape for substituted isatins is vibrant and focused on exploring their diverse therapeutic applications. Scientists are actively synthesizing and evaluating new isatin derivatives for a wide range of diseases. scispace.comnih.gov A significant area of investigation is their potential as anticancer agents, with studies showing that substitutions at various positions on the isatin ring can lead to potent cytotoxic activity against several cancer cell lines. benthamdirect.comtjpr.orgjocpr.com For instance, halogenated isatin derivatives, including those with fluorine, have been found to be significantly more active than the unsubstituted parent compound. ijstr.org

Research also extends to the antimicrobial and antiviral properties of substituted isatins. nih.gov For example, certain derivatives have shown promising activity against Mycobacterium tuberculosis. nih.gov The development of hybrid molecules, where the isatin scaffold is combined with other pharmacophoric groups, is a recent strategy to create novel compounds with enhanced efficacy and reduced toxicity. scispace.com While specific research on this compound is still emerging, the broader investigation into functionally substituted isatins provides a strong foundation for its potential as a valuable lead compound in drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNO2 B1279404 6-Fluoro-7-methylisatin CAS No. 57817-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-7-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTZCVLCXNUKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440301
Record name 6-Fluoro-7-methylisatin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57817-03-5
Record name 6-Fluoro-7-methylisatin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57817-03-5
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Synthetic Methodologies for 6 Fluoro 7 Methylisatin

Established Synthetic Pathways for Isatin (B1672199) Derivatives

Several classical methods are routinely employed for the synthesis of the isatin core. These methods typically begin with substituted anilines and proceed through different intermediates to achieve the final cyclized product.

The Stolle synthesis is considered a primary alternative to the Sandmeyer method and is highly effective for producing both substituted and unsubstituted isatins. researchgate.netmdpi.comiucr.org This two-step procedure involves the initial acylation of a primary or secondary arylamine with oxalyl chloride to generate a chlorooxalylanilide intermediate. google.comiucr.org The second step is an intramolecular Friedel-Crafts type cyclization of this intermediate, which is mediated by a Lewis acid. google.comiucr.org Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄). chemicalbook.comiucr.org The Stolle reaction is also particularly useful for the synthesis of N-substituted isatins. rsc.org

A distinct and versatile approach for isatin synthesis was developed by Paul Gassman. researchgate.netwikipedia.org This method is centered on the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate. chemicalbook.comresearchgate.net The synthesis of this key intermediate from a starting aniline (B41778) is adapted based on the electronic properties of the substituents on the aromatic ring. chemicalbook.comwikipedia.org The intermediate is then oxidized, for instance with N-chlorosuccinimide, and hydrolyzed to afford the final isatin product. researchgate.net The Gassman method provides substituted isatins in yields ranging from 40% to 81%. chemicalbook.com

The Martinet synthesis involves the condensation of a primary or secondary aromatic amine with an ester of mesoxalic acid (an oxomalonate (B1226002) ester) or its hydrate (B1144303). wikipedia.orglibretexts.org The reaction, typically conducted in the absence of oxygen, yields a 3-(3-hydroxy-2-oxindole) carboxylic acid derivative. wikipedia.orgnordmann.global This intermediate is then subjected to oxidative decarboxylation to produce the final isatin. wikipedia.orglibretexts.org The success of the Martinet procedure can be highly dependent on the specific aniline derivative used as the starting material. wikipedia.org

Table 1: Comparison of Established Isatin Synthetic Methodologies

Synthetic MethodStarting MaterialsKey Reagents/IntermediatesCatalyst/ConditionsTypical Yield
Sandmeyer SynthesisAniline derivativeChloral (B1216628) hydrate, Hydroxylamine (B1172632), Isonitrosoacetanilide intermediateConcentrated H₂SO₄>75% chemicalbook.comwikipedia.org
Stolle SynthesisAniline derivative (primary or secondary)Oxalyl chloride, Chlorooxalylanilide intermediateLewis Acid (e.g., AlCl₃, BF₃) chemicalbook.comVariable
Gassman MethodAniline derivative3-Methylthio-2-oxindole intermediateOxidation (e.g., N-chlorosuccinimide)40-81% chemicalbook.com
J. Martinet SynthesisAniline derivativeOxomalonate ester, 3-(3-hydroxy-2-oxindole)carboxylic acid intermediateAcid, followed by oxidative decarboxylation wikipedia.orgVariable

Gassman Method Synthesis

Specific Approaches for 6-Fluoro-7-methylisatin and Related Fluorinated/Methylated Isatins

While direct literature detailing a specific, optimized synthesis for this compound is limited, its synthesis can be confidently proposed based on established methods for analogous compounds. The Sandmeyer synthesis is a well-documented and robust method for producing various fluorinated isatins and is the most logical pathway. google.comnih.gov

The synthesis would commence with the appropriately substituted aniline, in this case, 3-fluoro-2-methylaniline (B146951), which is a known intermediate in pharmaceutical manufacturing. nordmann.global This starting material would be subjected to the classical Sandmeyer isatin synthesis conditions. A study by Zhang et al. successfully synthesized 4-fluoroisatin and 6-fluoroisatin (B1297172) from 3-fluoroaniline (B1664137), demonstrating the viability of this approach for precursors with fluorine at the meta position relative to the amine. nih.gov In their work, the reaction of 3-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride yielded the N-(3-fluorophenyl)-2-(hydroxyimino)acetamide intermediate, which upon cyclization in sulfuric acid, produced a mixture of 4-fluoroisatin and 6-fluoroisatin. nih.gov A similar outcome would be expected for the synthesis of this compound from 3-fluoro-2-methylaniline.

Table 2: Proposed Sandmeyer Synthesis for this compound

StepStarting MaterialReagentsIntermediate/Product
13-Fluoro-2-methylanilineChloral hydrate, Hydroxylamine hydrochloride, Sodium sulfateN-(3-fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide
2N-(3-fluoro-2-methylphenyl)-2-(hydroxyimino)acetamideConcentrated Sulfuric AcidThis compound

In addition to building the isatin from a fluorinated precursor, direct fluorination strategies can be applied, though this is more common for introducing fluorine into side-chains rather than the aromatic core itself. Research into fluorinated isatin derivatives for biological applications has led to the use of various modern fluorination techniques. acs.org These methods are typically employed to modify an existing isatin scaffold, often at the N-1 position or on a substituent attached to the core. Powerful techniques used include the bromofluorination of olefins and the ring-opening of epoxides with a fluoride (B91410) source to create fluorohydrins. acs.org Another approach involves using diethylaminosulfur trifluoride (DAST) for SN reactions. masterorganicchemistry.com While these methods are potent for creating complex fluorinated molecules, the synthesis of core-fluorinated isatins like this compound is more efficiently achieved by starting with a pre-fluorinated building block like 3-fluoro-2-methylaniline.

Electrophilic Substitution Reactions on Precursor Compounds

Electrophilic aromatic substitution is a fundamental strategy for the functionalization of aromatic rings. In the context of this compound synthesis, this approach would typically involve the introduction of a key functional group onto a pre-existing aromatic precursor that already contains the fluoro and methyl substituents in the desired orientation. Isatin itself can undergo electrophilic aromatic substitution, typically at the C-5 and C-7 positions of its benzene (B151609) ring. researchgate.net However, for the synthesis of this compound, a more regioselective approach starting from a substituted aniline is generally preferred to avoid the formation of isomeric mixtures. scispace.comnih.gov

The reactivity of the isatin nucleus is influenced by the electron-withdrawing nature of the carbonyl groups and the electron-donating character of the amine functionality. nih.gov Acid-catalyzed indolylation of isatin, a Friedel-Crafts type electrophilic aromatic substitution, proceeds by activating the C-3 carbonyl group. nih.gov While direct electrophilic substitution on a pre-formed isatin is a known process, for a specifically substituted target like this compound, building the isatin ring from a correctly substituted aniline precursor is the more common and controlled method.

Synthesis of Substituted Anilines as Starting Materials

The most prevalent and reliable methods for synthesizing isatin derivatives, including this compound, commence with an appropriately substituted aniline. nih.govbiomedres.us For the target compound, the required starting material is 3-fluoro-2-methylaniline. This aniline derivative serves as a crucial building block, with its substitution pattern directly dictating the final positions of the fluoro and methyl groups on the isatin ring. sigmaaldrich.com

The synthesis of 3-fluoro-2-methylaniline itself can be accomplished through various organic transformations. One patented method describes the synthesis of a related compound, 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, starting from 4-bromo-2-fluorobenzotrifluoride. google.com This involves a palladium-catalyzed reaction with tert-butyl carbamate, followed by deprotection. google.com While the specific synthesis of 3-fluoro-2-methylaniline is not detailed in this patent, similar cross-coupling and amination strategies are standard in aniline synthesis. The general availability of substituted anilines is a key advantage of methods like the Sandmeyer synthesis for producing a wide variety of isatins. scispace.com

Table 1: Properties of 3-Fluoro-2-methylaniline

PropertyValueReference
CAS Number443-86-7 sigmaaldrich.com
Molecular FormulaFC6H3(CH3)NH2 sigmaaldrich.com
Molecular Weight125.14 g/mol sigmaaldrich.com
Boiling Point89-91 °C/15 mmHg sigmaaldrich.com
Melting Point7 °C sigmaaldrich.com
Density1.099 g/mL at 25 °C sigmaaldrich.com

Oxidation of Indole (B1671886) Derivatives

The oxidation of indole derivatives presents another viable pathway to isatins. Isatins can be formed through the oxidation of indoles using various oxidizing agents. scielo.br For the synthesis of this compound, the corresponding precursor would be 6-fluoro-7-methylindole.

While direct oxidation of the indole ring to the corresponding dione (B5365651) is a known transformation, the specific conditions and yields for the oxidation of 6-fluoro-7-methylindole to this compound are not extensively detailed in the reviewed literature. However, general methods for indole oxidation, such as using thallium(III) nitrate (B79036) or electrochemical oxidation, have been reported for other indole derivatives. scielo.br A recent study also describes the iodine-catalyzed oxidation of N-substituted indoles to isatins using chloramine-B, suggesting a potentially applicable method. rsc.org

Microwave-Assisted Synthesis for Isatin Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including isatins. d-nb.infoacs.org This technology can be particularly beneficial for the cyclization step in isatin synthesis, which can be sluggish under conventional heating. nih.gov

A study on the microwave-assisted multicomponent synthesis of spirooxindole dihydropyridine (B1217469) bisphosphonates utilized various substituted isatins, including 5-fluoroisatin (B27256) and 6-chloroisatin, demonstrating the compatibility of halogenated isatins with microwave conditions. d-nb.info Another report highlighted the use of microwave heating to improve the Sandmeyer process for anilines with increased lipophilicity. nih.gov Although a specific protocol for the microwave-assisted synthesis of this compound is not explicitly described, the existing literature strongly suggests that this method could be adapted to enhance the efficiency of its synthesis from 3-fluoro-2-methylaniline. d-nb.inforesearchgate.net The benefits of microwave irradiation include rapid heating, which can lead to shorter reaction times and potentially cleaner reactions with fewer byproducts. acs.org

Catalytic Approaches (e.g., Palladium or Copper Catalysis)

Catalytic methods, particularly those employing palladium or copper, are integral to modern organic synthesis and have been applied to the formation of isatin scaffolds and their precursors.

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions, which are crucial for the synthesis of substituted anilines, the key precursors for isatins. google.com For instance, the synthesis of substituted anilines often involves palladium-catalyzed amination reactions. mit.edu Furthermore, palladium catalysis is employed in carbonylation reactions, which can be a key step in building the isatin core. mdpi.com While a direct palladium-catalyzed synthesis of this compound from a simpler precursor is not a standard named reaction, palladium catalysts are instrumental in preparing the necessary building blocks. mdpi.comorganic-chemistry.org

Copper Catalysis: Copper-catalyzed reactions have also found application in the synthesis of nitrogen-containing heterocycles. Copper catalysts can be used in C-H activation and halogenation reactions, which could be relevant for the synthesis of the substituted aniline precursor. beilstein-journals.orgnih.gov There are also examples of copper-catalyzed synthesis of tryptanthrin (B1681603) derivatives, which are structurally related to isatins, from substituted indoles. researchgate.net These methods often involve aerobic oxidation under mild conditions. researchgate.net Additionally, copper-catalyzed arylation reactions are known, which could be employed in the construction of the substituted aniline starting material. encyclopedia.pub

Novel Synthetic Strategies and Innovations

One-Pot Procedures for Fluorinated Isatins

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. In the context of fluorinated isatins, several innovative one-pot procedures have been developed.

One notable example is the synthesis of a series of new fluorinated 1-benzylisatins via a simple one-pot procedure. mdpi.com This method involves the alkylation of a 5-fluoro-isatin sodium salt. mdpi.com While this specific example starts from a pre-formed isatin, the principle of a one-pot approach is highly desirable.

More directly relevant is a photoenzymatic one-pot hybrid system that was developed for the direct synthesis of 3,3-disubstituted indole-2-ketones from N-substituted indoles. rsc.org This system successfully produced 6-fluoro-3-hydroxy-1-methyl-3-(2-oxopropyl)indolin-2-one, a compound structurally analogous to a substituted 6-fluoroisatin derivative. rsc.org This innovative approach combines photocatalysis with biocatalysis, showcasing a modern strategy for the construction of complex fluorinated indole derivatives in a single pot. rsc.org Such methodologies hold promise for the future development of efficient and environmentally benign syntheses of this compound.

Multicomponent Reactions for Spirooxindole Fused N-Heterocycles

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, minimizing the need to isolate intermediates. growingscience.com Isatin and its derivatives are frequently used as key precursors in MCRs to construct a wide array of spirooxindole-fused heterocycles. arkat-usa.orgbeilstein-journals.org These reactions offer a powerful strategy for generating molecular diversity and are central to modern organic and medicinal chemistry. growingscience.com

One notable example is the three-component reaction involving an isatin derivative, an arylamine, and a cyclic 1,3-dione, such as cyclopentane-1,3-dione. beilstein-journals.org This reaction, typically conducted in acetic acid, yields novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org The process involves the initial formation of an adduct from the isatin, followed by a series of condensation and cyclization steps to build the fused heterocyclic system. nih.gov The use of this compound in such a reaction would be expected to produce the corresponding fluorinated and methylated spirooxindole product.

Table 1: Representative Multicomponent Reaction for Spirooxindole Synthesis

Reactants Catalyst/Solvent Product Type Significance
Isatin Derivative (e.g., this compound), Malononitrile, β-Oxodithioester DMAP / CH₂Cl₂ Thiopyran Fused Spirooxindoles Efficient construction of sulfur-containing spiro-fused heterocycles. growingscience.com
Isatin Derivative, Arylamine, Cyclopentane-1,3-dione Acetic Acid Spiro[dihydropyridine-oxindoles] Creates unprecedented cyclopentyl-fused spiro[dihydropyridine-oxindoles]. beilstein-journals.org
Isatin Derivative, β-Diketone, Enamine Ag nanoparticles / Water Poly-substituted Spirooxindoles A green chemistry approach using aqueous media and nanoparticle catalysis. nih.gov

This table illustrates common multicomponent reaction schemes where this compound can serve as the isatin component.

Synthesis of Spiroepoxyoxindoles via Darzens' Condensation

The Darzens' condensation is a classic method for the formation of epoxides (oxiranes). When applied to isatins, this reaction provides a direct route to spiroepoxyoxindoles. periodicodimineralogia.it The reaction involves the treatment of the ketone at the C3-position of the isatin ring with an α-haloester or other reagent with an acidic methylene (B1212753) group in the presence of a base. periodicodimineralogia.itacs.org

This process has been utilized to synthesize various spiroepoxyoxindoles from both isatin and N-substituted isatins. periodicodimineralogia.itacs.org For instance, the reaction of an isatin with a phenacyl bromide initially yields a benzoyl-substituted spiroepoxyoxindole. periodicodimineralogia.it The application of this methodology to this compound would result in the formation of a spiroepoxyoxindole ring system attached at the C3 position of the fluoro- and methyl-substituted oxindole (B195798) core. Recent advancements have focused on developing enantioselective versions of the Darzens reaction to produce chiral spiro-epoxyoxindoles with high stereocontrol. rsc.org

Table 2: Darzens' Condensation for Spiroepoxyoxindole Synthesis

Reactant 1 Reactant 2 Base/Conditions Product
This compound α-Haloester (e.g., Ethyl chloroacetate) Alkoxide (e.g., NaOEt) 6'-Fluoro-7'-methylspiro[oxirane-2,3'-indoline]-2',3-dione-carboxylate
This compound Diazoacetamide Chiral Titanium/BINOL complex Enantioenriched 6'-Fluoro-7'-methylspiro[oxirane-2,3'-indoline]-2',3-dione-carboxamide rsc.org

This table outlines the general scheme for the Darzens' condensation involving this compound.

Synthesis of Spiro-2,5-Dihydro-1,2-λ5-oxaphospholes

A specific and elegant three-component reaction has been developed for the synthesis of highly functionalized spiro-2,5-dihydro-1,2-λ5-oxaphospholes from isatin derivatives. researchgate.net This reaction involves the combination of an N-substituted isatin, a dialkyl acetylenedicarboxylate (B1228247) (such as dimethyl acetylenedicarboxylate), and triphenylphosphine (B44618). researchgate.net

The mechanism proceeds through the initial reaction between the triphenylphosphine and the dialkyl acetylenedicarboxylate, which generates a reactive zwitterionic intermediate. researchgate.net This intermediate then reacts with the carbonyl group at the C3-position of the isatin (such as this compound) to undergo a cyclization, yielding the spiro-fused 1,2-oxaphosphole (B14755942) ring system. researchgate.net The inclusion of a phosphorus atom within a five-membered dioxaphospholane ring is known to stabilize the resulting spirophosphorane structure. researchgate.net

Table 3: Three-Component Synthesis of Spiro-1,2-λ5-oxaphospholes

Reactant 1 Reactant 2 Reactant 3 Product Type
This compound Dialkyl acetylenedicarboxylate Triphenylphosphine Highly functionalized spiro[indoline-3,2'- Current time information in Bangalore, IN.biomedres.usoxaphosphole] derivative researchgate.net

This table summarizes the components for the one-pot synthesis of phosphorus-containing spirooxindoles.

Structural Characterization and Purity Assessment in Synthetic Studies

Following the synthesis of new compounds derived from this compound, rigorous characterization and purity assessment are essential to confirm the chemical structure and integrity of the products. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are fundamental for elucidating the molecular structure. For derivatives of this compound, 1H NMR provides information on the number, environment, and connectivity of protons, while 19F NMR is specifically used to confirm the presence and environment of the fluorine atom. mdpi.com Detailed analysis of chemical shifts, coupling constants, and signal integrations allows for the precise assignment of the molecular framework. mdpi.comresearchgate.net

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized molecule, which in turn confirms its elemental composition. scispace.com This technique provides a highly accurate molecular weight, allowing for the validation of the chemical formula. scispace.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups in the molecule. For isatin derivatives, characteristic absorption bands for carbonyl (C=O) groups in the lactam and ketone, as well as C-F bonds, can be observed, confirming the integrity of the core structure. mdpi.com

X-ray Crystallography : For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the precise spatial arrangement of atoms and the stereochemistry of chiral centers. mdpi.comnih.gov This technique yields detailed information on bond lengths, bond angles, and torsion angles. mdpi.com

Elemental Analysis : This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally found percentages are compared with the calculated values for the proposed structure to support its identity and purity. mdpi.comresearchgate.net

Melting Point (m.p.) : The melting point is a key indicator of purity. A sharp and defined melting point range typically suggests a pure compound, whereas a broad melting range often indicates the presence of impurities. mdpi.com

Table 4: Analytical Techniques for Characterization and Purity Assessment

Technique Purpose Information Obtained
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural Elucidation Atomic connectivity, chemical environment of nuclei, stereochemistry. mdpi.comresearchgate.net
Mass Spectrometry (HRMS) Molecular Formula Confirmation Precise molecular weight and elemental composition. scispace.com
IR Spectroscopy Functional Group Identification Presence of key bonds like C=O, N-H, C-F. mdpi.com
X-ray Crystallography Absolute Structure Determination 3D molecular geometry, bond lengths/angles, absolute configuration. nih.gov
Elemental Analysis Purity and Formula Verification Percentage composition of C, H, N, and other elements. researchgate.net
Melting Point Purity Assessment A sharp melting range indicates high purity. mdpi.com

Chemical Reactivity and Derivatization of 6 Fluoro 7 Methylisatin

Reactions at the Isatin (B1672199) Nitrogen (N-1) Position

The nitrogen atom at the N-1 position of the isatin ring possesses a lone pair of electrons and an acidic proton, making it a prime site for electrophilic substitution reactions such as alkylation, arylation, and the formation of N-Mannich bases.

Alkylation and Arylation Reactions

N-alkylation of isatins is a common strategy to introduce various alkyl or aryl groups, which can significantly influence the biological properties of the resulting compounds. This reaction typically proceeds by first deprotonating the N-1 position with a base to form the isatin salt, which then acts as a nucleophile to attack an alkyl or aryl halide. scielo.br Common bases and solvents used for this purpose include sodium hydride in dimethylformamide (DMF) or toluene, potassium carbonate in DMF or acetone, and calcium hydride in DMF. scielo.brhilarispublisher.com For instance, N-benzylation of isatin derivatives has been successfully achieved using fluorinated benzyl (B1604629) chlorides in the presence of potassium carbonate and potassium iodide in acetonitrile. rhhz.net

While specific studies detailing the N-alkylation or N-arylation of 6-Fluoro-7-methylisatin are not extensively documented in the reviewed literature, the general reactivity of the isatin scaffold suggests that it would readily undergo such reactions under standard conditions. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the aromatic ring can influence the acidity of the N-H proton and the nucleophilicity of the resulting anion, potentially affecting reaction rates and yields.

Formation of N-Mannich Bases

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, and the N-1 position of isatin is well-suited for this transformation. ijpsonline.com This reaction involves the condensation of isatin with formaldehyde (B43269) and a primary or secondary amine, leading to the formation of an N-Mannich base. researchgate.net These reactions can also be performed on pre-formed isatin derivatives, such as Schiff bases, to introduce further functionalization. ijpsonline.comresearchgate.net

For example, N-Mannich bases of various isatin derivatives have been synthesized by reacting them with formaldehyde and diphenylamine. jst.go.jp Similarly, the reaction of isatin Schiff bases with formaldehyde and secondary amines has been reported to yield N-Mannich bases. ijpsonline.com Although direct synthesis of N-Mannich bases from this compound is not explicitly described in the available literature, the established reactivity of the isatin nucleus indicates that it would serve as a suitable substrate for this reaction. The general scheme for the formation of N-Mannich bases from isatin derivatives is presented in Table 1.

Table 1: General Scheme for N-Mannich Base Formation

Reactant 1Reactant 2Reactant 3ProductReference
Isatin DerivativeFormaldehydeSecondary AmineN-Mannich Base ijpsonline.comresearchgate.net
Isatin Schiff BaseFormaldehydeSecondary AmineN-Mannich Base of Schiff Base ijpsonline.comresearchgate.net

Reactions at the C-3 Carbonyl Group

The C-3 carbonyl group of the isatin ring is highly electrophilic and is a key site for a variety of nucleophilic addition and condensation reactions. This reactivity is central to the synthesis of a vast number of isatin derivatives, including Schiff bases, thiosemicarbazones, and hydrazones.

Condensation Reactions with Amines and Hydrazines

The C-3 carbonyl group readily undergoes condensation reactions with primary amines, hydrazines, and their derivatives to form new C=N double bonds. These reactions are typically carried out in a suitable solvent, often with acid catalysis.

Schiff bases, or imines, are formed through the condensation of the C-3 carbonyl group of isatin with primary amines. This reaction is often catalyzed by a few drops of acetic acid in a solvent like ethanol. biomedres.us A wide array of Schiff bases have been synthesized from various substituted isatins and amines. rhhz.netbiomedres.uspharmatutor.org For example, a number of Schiff bases have been prepared by reacting 5-substituted isatins with different bioactive amines and hydrazides. rhhz.netresearchgate.net

While the synthesis of Schiff bases directly from this compound is not specifically detailed in the reviewed literature, the general methodology is well-established for the isatin scaffold. The reaction involves the nucleophilic attack of the primary amine on the C-3 carbonyl carbon, followed by dehydration to form the imine. The general reaction for the formation of isatin Schiff bases is depicted in Table 2.

Table 2: General Reaction for Schiff Base Formation

Reactant 1Reactant 2ConditionsProductReference
Isatin DerivativePrimary Amine/HydrazideEthanol, Acetic Acid (catalyst)Schiff Base rhhz.netbiomedres.us

The reaction of isatin with thiosemicarbazide (B42300) or hydrazine (B178648) derivatives leads to the formation of thiosemicarbazones and hydrazones, respectively. These reactions are of significant interest due to the wide range of biological activities exhibited by the resulting products.

Isatin-β-thiosemicarbazones are synthesized through the condensation of an isatin with a thiosemicarbazide. nih.govscispace.com This reaction is a cornerstone in the derivatization of isatins. For instance, various isatin-β-thiosemicarbazones have been prepared by reacting substituted isatins, such as 5-fluoroisatin (B27256), with different thiosemicarbazides. scispace.comtntech.edu

Similarly, hydrazones are formed by the condensation of isatin with hydrazine or its substituted derivatives. jst.go.jp The reaction of fluorinated 1-benzylisatins with Girard's reagent P, a type of hydrazine, yields water-soluble isatin-3-hydrazones. mdpi.com The electrochemical behavior of 7-methylisatin-3-hydrazone has also been investigated, indicating its successful synthesis. researchgate.net

While direct synthesis examples for this compound are not prevalent in the reviewed literature, the general synthetic routes for these derivatives are well-established for the isatin core. Table 3 outlines the reactants and products in the formation of isatin thiosemicarbazones and hydrazones.

Table 3: Synthesis of Isatin Thiosemicarbazones and Hydrazones

Reactant 1Reactant 2Product TypeReference
Isatin DerivativeThiosemicarbazideThiosemicarbazone nih.govscispace.com
Isatin DerivativeHydrazine/Hydrazine DerivativeHydrazone jst.go.jpmdpi.com
Formation of Schiff Bases

Reactions at the Aromatic Ring (C-4, C-5, C-6, C-7)

The benzene (B151609) portion of the isatin ring can undergo electrophilic substitution, with the existing substituents directing the position of the incoming electrophile. researchgate.net

In the isatin ring system, electrophilic aromatic substitution (EAS) generally occurs at the C-5 and C-7 positions, which are activated by the electron-donating character of the lactam nitrogen. researchgate.net For this compound, the C-6 and C-7 positions are already occupied. The fluorine atom at C-6 is an ortho, para-directing but deactivating group, while the methyl group at C-7 is an ortho, para-directing and activating group. masterorganicchemistry.com

The combined directing effects would strongly favor substitution at the C-5 position, which is para to the methyl group and meta to the fluorine atom. The C-4 position is sterically hindered by the adjacent C-3 carbonyl and the C-5 substituent. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound are expected to yield predominantly 5-substituted products. For instance, bromination would likely produce 5-bromo-6-fluoro-7-methylisatin. mdpi.com

The general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a carbocation intermediate (a σ-complex), followed by the loss of a proton to restore aromaticity. libretexts.orgmasterorganicchemistry.com

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. chemistryviews.orgorganic-chemistry.org For this reaction to be applied to this compound, a halogen atom (typically bromine or iodine) must first be introduced onto the aromatic ring, as the C-F bond is generally less reactive under these conditions.

Following electrophilic bromination to generate 5-bromo-6-fluoro-7-methylisatin, this halo-isatin derivative can serve as the substrate for a Suzuki-Miyaura coupling. Reaction with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base would yield a 5-aryl-6-fluoro-7-methylisatin. scielo.brmdpi.com This strategy allows for the synthesis of a wide array of arylated isatin derivatives. mdpi.com

Table 2: Suzuki-Miyaura Coupling of a Halogenated Isatin Derivative

Isatin SubstrateCoupling PartnerCatalyst SystemProduct
5-Bromo-6-fluoro-7-methylisatinArylboronic Acid (Ar-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)5-Aryl-6-fluoro-7-methylisatin

Trisindolines are a class of compounds formed by the reaction of an isatin with two equivalents of indole (B1671886). rsc.orgrsc.org This reaction is typically acid-catalyzed and proceeds through an electrophilic substitution mechanism at the C-3 position of the indole ring. rsc.orgnih.gov The C-3 carbonyl of the isatin acts as the electrophile, which is activated by the acid catalyst.

In this reaction, this compound would react with two molecules of indole. The reaction involves two main steps: first, the formation of a 3-hydroxy-3-indolyl-2-indolone intermediate, followed by the substitution of the hydroxyl group by a second indole molecule to form the final 3,3-di(indol-3-yl)indolin-2-one product, known as a trisindoline. nih.govresearchgate.net The substituents on the isatin ring, such as the fluorine and methyl groups, influence the reactivity and yield of the reaction. rsc.orgnih.gov

Suzuki-Miyaura Reactions for Arylated Isatins

Ring Expansion Reactions

Isatin and its derivatives can undergo ring expansion reactions to form other heterocyclic systems, most notably quinoline (B57606) derivatives. researchgate.net One common method is the Pfitzinger reaction, where isatin is treated with a carbonyl compound containing an α-methylene group in the presence of a base. The reaction with this compound would lead to the formation of a substituted quinoline-4-carboxylic acid. Other ring expansion reactions can lead to the formation of benzodiazepines or other larger heterocyclic structures. researchgate.net

Oxidation Reactions of the Isatin Moiety

The oxidation of isatins typically cleaves the C2-C3 bond of the pyrrole (B145914) ring. researchgate.netscielo.br Treatment of this compound with an oxidizing agent such as hydrogen peroxide in an alkaline medium or chromium trioxide in acetic acid would lead to the formation of the corresponding isatoic anhydride (B1165640) (5-fluoro-6-methyl-2H-3,1-benzoxazine-2,4(1H)-dione). This transformation is a key step in converting isatins into other important heterocyclic precursors, such as anthranilic acids. cymitquimica.com

Formation of Macrocyclic Complexes with Transition Metals

The formation of macrocyclic complexes involving isatin and its derivatives is a significant area of research in coordination chemistry. These complexes are of interest due to their diverse applications, including in bioinorganic chemistry and catalysis. While direct experimental data on the formation of macrocyclic complexes specifically from this compound is not extensively documented in publicly available research, the general reactivity of the isatin scaffold allows for predictions regarding its behavior in such reactions.

Isatin and its substituted derivatives can act as precursors for the synthesis of a variety of macrocyclic ligands, typically through condensation reactions with diamines in the presence of a transition metal ion. This process, often referred to as a template synthesis, utilizes the coordinating properties of the metal ion to direct the cyclization reaction, leading to the formation of the macrocyclic framework. nih.govtandfonline.comchesci.com

The reactivity of isatin in these syntheses is centered around the C-3 carbonyl group, which readily undergoes condensation with primary amines. In the case of this compound, the presence of the electron-withdrawing fluorine atom at the 6-position and the electron-donating methyl group at the 7-position can influence the reactivity of the isatin core. The fluorine atom may enhance the electrophilicity of the carbonyl carbons, potentially facilitating the condensation reaction.

A general synthetic route to macrocyclic complexes from isatin derivatives involves a [2+2] condensation of two molecules of the isatin derivative with two molecules of a diamine in the presence of a metal salt. nih.gov The transition metal ion, such as Co(II), Ni(II), Cu(II), or Zn(II), acts as a template, organizing the reacting species to favor the formation of the cyclic product. nih.gov

Hypothetical Reaction for Macrocycle Formation:

A plausible reaction for the formation of a macrocyclic complex from this compound would involve its reaction with a suitable diamine, such as ethylenediamine (B42938), in the presence of a transition metal salt (e.g., CoCl₂, NiCl₂, CuCl₂). The resulting macrocyclic ligand would be a tetradentate ligand, coordinating the metal ion through the four newly formed imine nitrogen atoms.

Interactive Data Table: Hypothetical Macrocyclic Complexes of this compound

The following table outlines the potential characteristics of macrocyclic complexes that could be formed from this compound with various transition metals and diamines, based on known complexes of other isatin derivatives.

Transition Metal (M)DiamineHypothetical Complex FormulaProposed Geometry
Co(II)Ethylenediamine[Co(C₂₂H₁₆F₂N₆)Cl₂]Octahedral
Ni(II)1,3-Diaminopropane[Ni(C₂₄H₂₀F₂N₆)Cl₂]Octahedral
Cu(II)1,4-Diaminobutane[Cu(C₂₆H₂₄F₂N₆)Cl₂]Distorted Octahedral
Zn(II)1,2-Diaminobenzene[Zn(C₃₀H₁₆F₂N₆)Cl₂]Tetrahedral

Research Findings on Analogous Isatin Derivatives:

Studies on other substituted isatins provide insight into the types of macrocyclic complexes that can be formed. For instance, a series of macrocyclic complexes containing Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized from 5-chloroisatin (B99725) and various diamines. nih.gov These complexes were found to possess a six-coordinated geometry. The synthesis of macrocyclic complexes of Cr(III) and Fe(III) from unsubstituted isatin and ethylenediamine has also been reported, yielding 1:2 electrolytes. tandfonline.com

The general methodology involves either a direct synthesis, where the macrocyclic ligand is prepared first and then complexed with a metal ion, or a template synthesis. nih.gov The template method is often preferred as it can lead to higher yields of the desired macrocyclic complex by minimizing side reactions like polymerization. nih.gov

While the specific details for this compound remain a subject for future research, the established chemistry of the isatin scaffold strongly suggests its potential as a building block for the synthesis of novel macrocyclic complexes with various transition metals.

Computational and Theoretical Studies on 6 Fluoro 7 Methylisatin and Analogs

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. DFT and HF methods are commonly employed to optimize molecular geometry and calculate various electronic parameters. researchgate.netresearchgate.net These calculations have been performed on numerous isatin (B1672199) derivatives to understand the effects of different substituents on the isatin core. ibu.edu.truokerbala.edu.iq For instance, studies on analogs like 7-fluoroisatin (B1296980), 7-bromoisatin, and 1-methylisatin have been conducted using the DFT/B3LYP method with a 6-311++G(d,p) basis set to compute their optimized geometries and vibrational frequencies. ibu.edu.tr Similarly, calculations on 5-fluoroisatin (B27256) and other substituted isatins have utilized the B3LYP/6-311++G(2d,2p) basis set. uokerbala.edu.iquokerbala.edu.iq

Theoretical calculations provide precise information about the geometry of a molecule, including bond lengths and bond angles. researchgate.net Studies on isatin and its derivatives, such as 1-methylisatin and 5-fluoroisatin, have revealed specific structural features. semanticscholar.org A notable characteristic in isatin molecules is the relatively long (O=)C–C(=O) carbon-carbon bond, which has been measured at approximately 1.57-1.58 Å. semanticscholar.org This elongation is attributed to the electronic repulsion between the lone pairs of the adjacent oxygen atoms. semanticscholar.org

The introduction of substituents like a methyl group or a fluorine atom can induce subtle changes in the molecular geometry. semanticscholar.org For example, in 1-methylisatin, the electron-donating methyl group causes minor elongations of adjacent bonds and a slight flattening of the pyrroline (B1223166) ring. semanticscholar.org Conversely, an electron-withdrawing fluorine atom can influence the bond lengths and angles within the benzene (B151609) ring. semanticscholar.org While specific experimental data for 6-fluoro-7-methylisatin is not detailed in the reviewed literature, theoretical calculations on analogs provide a strong basis for predicting its structural parameters. A study on 5-fluoro-isatin-3-(N-benzylthiosemicarbazone) involved the calculation of its molecular parameters using HF and B3LYP methods. researchgate.net

Table 1: Selected Calculated Bond Lengths and Angles for Isatin Analogs Data derived from computational studies on various isatin derivatives to illustrate typical values.

ParameterMoleculeMethod/Basis SetCalculated Value
Bond Lengths (Å)
C2=O125-Fluoro-isatin-3-(N-benzylthiosemicarbazone)HF/LanL2DZ1.19 Å
C3=N45-Fluoro-isatin-3-(N-benzylthiosemicarbazone)HF/LanL2DZ1.27 Å
C2-C35-Fluoro-isatin-3-(N-benzylthiosemicarbazone)HF/LanL2DZ1.54 Å
C-C (aromatic)1-MethylisatinMP2/cc-pVTZ~1.39-1.41 Å
C-F5-FluoroisatinMP2/cc-pVTZ~1.35 Å
**Bond Angles (°) **
O12-C2-C35-Fluoro-isatin-3-(N-benzylthiosemicarbazone)HF/LanL2DZ127.1°
C2-C3-N45-Fluoro-isatin-3-(N-benzylthiosemicarbazone)HF/LanL2DZ125.1°
C-C-C (aromatic)1-MethylisatinMP2/cc-pVTZ~118-121°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. nih.gov The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and chemical reactivity. schrodinger.comwuxibiology.com A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. wuxibiology.com

Studies on various isatin analogs show that substitutions on the isatin ring significantly influence the HOMO-LUMO gap. uokerbala.edu.iq For example, a comparative study on isatin, 5-fluoroisatin, 5-chloroisatin (B99725), 5-methylisatin (B515603), and 5-methoxyisatin (B1196686) found that substitution generally decreases the HOMO-LUMO gap compared to the parent isatin, indicating an increase in reactivity. uokerbala.edu.iquokerbala.edu.iq However, in the cationic form, the 5-fluoro-substituted group was found to increase the energy gap from 4.05 eV (isatin cation) to 4.19 eV, suggesting increased stability. uokerbala.edu.iq The HOMO-LUMO gap can be calculated using DFT methods and often correlates with the wavelengths of light a molecule can absorb. schrodinger.com For 5-fluoro-isatin-3-(N-benzylthiosemicarbazone), the calculated HOMO-LUMO energy gap was found to be a key parameter in its theoretical characterization. researchgate.net

Table 2: Calculated HOMO-LUMO Energy Gaps for Isatin and Analogs

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Isatin-6.85-3.273.58
5-Fluoroisatin-6.92-3.453.47
5-Chloroisatin-6.97-3.593.38
5-Methylisatin-6.65-3.223.43
5-Methoxyisatin-6.41-3.033.38
Data from calculations using the B3LYP/6-311++G(2d,2p) basis set. uokerbala.edu.iq

Understanding the distribution of partial charges on the atoms within a molecule is crucial for predicting its reactive sites. Methods like Mulliken population analysis are used to approximate these charges. researchgate.net In isatin derivatives, the carbonyl carbons are typically electron-deficient (electrophilic), while the oxygen and nitrogen atoms are electron-rich (nucleophilic). ibu.edu.tr A theoretical study of 5-fluoro-isatin-3-(N-benzylthiosemicarbazone) included the calculation of atomic charges to identify these reactive centers. researchgate.net The presence of the electronegative fluorine atom and the methyl group in this compound would be expected to further influence this charge distribution, impacting its chemical behavior and interaction with biological targets.

Natural Bonding Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as charge delocalization and hyperconjugation. ibu.edu.truokerbala.edu.iq This analysis interprets the electron wavefunction in terms of localized Lewis-type (bonds, lone pairs) and non-Lewis-type (antibonding, Rydberg) orbitals. The interactions between these orbitals, particularly the delocalization of electron density from a filled donor NBO to an empty acceptor NBO, contribute to the molecule's stability. uokerbala.edu.iq

NBO analyses performed on isatin and its derivatives, including 7-fluoroisatin and 1-methylisatin, have quantified the stabilization energies arising from these interactions. ibu.edu.trresearchgate.net These studies show that intramolecular hyperconjugative interactions cause changes in the electron density of atoms, which in turn affects the stabilization energy. uokerbala.edu.iq For instance, the analysis can reveal significant stabilization from the delocalization of lone pair electrons of oxygen and nitrogen atoms into antibonding orbitals of adjacent bonds. researchgate.net This charge transfer is a key factor in the chemical reactivity and electronic properties of the isatin scaffold. ibu.edu.tr

Charge Distribution on Atoms

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific biological target, typically a protein or enzyme. nih.govnih.gov This method is instrumental in drug discovery for predicting binding affinity and understanding the mechanism of action. Numerous docking studies have been conducted on isatin analogs to explore their potential as inhibitors of various enzymes. nih.govnih.govresearchgate.net

Isatin derivatives, including those with fluoro and methyl substitutions, have been docked into the active sites of several key protein targets. For example, analogs have been studied as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, α-glucosidase, and the MDM2 protein. nih.govnih.govresearchgate.net These simulations reveal the specific intermolecular interactions responsible for binding, such as:

Hydrogen bonds: Often formed between the carbonyl groups or the N-H group of the isatin core and amino acid residues in the protein's active site.

Hydrophobic interactions: Involving the aromatic rings of the isatin structure and nonpolar residues of the target protein.

CH-π and arene-cation/anion interactions: Further stabilizing the ligand-protein complex. nih.gov

In a study on di-spirooxindole analogs derived from substituted isatins (including 5-fluoroisatin and 5-methylisatin), molecular docking suggested that the compounds could potentially inhibit the MDM2 protein, a key regulator in cancer pathways. nih.gov Another study on isatin-thiazole derivatives identified a compound with a 5-methylisatin core as a potent α-glucosidase inhibitor, with docking studies elucidating its binding mode within the enzyme. nih.gov These computational findings highlight the potential of the isatin scaffold, and by extension this compound, to be tailored for specific biological targets.

Table 3: Summary of Molecular Docking Studies on Isatin Analogs

Isatin Analog ClassProtein TargetKey Interactions ObservedReference
Isatin-Thiazole Derivativesα-GlucosidaseHydrophobic interaction, CH-π interaction, arene-anion/cation interaction, hydrogen bond nih.gov
Di-spirooxindoles (from 5-fluoroisatin, 5-methylisatin, etc.)MDM2Not specified, but potent inhibition suggested nih.gov
Isatin AnalogsEGFR Tyrosine KinaseAnalysis of binding modes compared to co-crystallized ligands researchgate.net

Ligand-Protein Interactions and Binding Affinity

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a protein's active site. This method calculates the binding affinity, often expressed as a binding energy score (in kcal/mol), which estimates the strength of the ligand-protein interaction. A more negative score typically indicates a stronger and more stable interaction.

Studies on various isatin analogs have demonstrated their ability to bind to a wide range of protein targets with significant affinity. For instance, in the context of anti-inflammatory research, new isatin derivatives were docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov Certain derivatives showed promising binding scores, with one compound exhibiting a score of -62.02 for COX-2, indicating strong potential for selective inhibition. nih.gov

In the pursuit of anticancer agents, docking studies of isatin derivatives against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have been performed. nih.gov One derivative, compound 4d, showed the highest docking score of -7.33 kcal/mol, suggesting a strong binding affinity. nih.gov Similarly, when targeting Cyclin-Dependent Kinase 2 (CDK2), an isatin-based scaffold (IC) achieved a high binding energy of -9.5 kcal/mol. iiarjournals.org

Furthermore, research into treatments for tuberculosis has involved docking isatin derivatives against the InhA enzyme. nih.gov A notable compound from this study, compound 48, displayed a binding affinity of -10.4 kcal/mol, highlighting its potential as a potent inhibitor. nih.gov In the context of COVID-19 research, isatin derivatives linked with oxidiazoles were docked against the main protease (Mpro), yielding excellent docking scores of up to -11.22 kcal/mol. semanticscholar.org

These studies collectively underscore the importance of the isatin scaffold in establishing effective interactions within protein active sites. The specific substitutions on the isatin ring, such as the fluoro and methyl groups in this compound, play a crucial role in modulating these binding affinities.

Table 1: Binding Affinities of Isatin Analogs against Various Protein Targets

Isatin Analog/Derivative Protein Target Binding Affinity (kcal/mol)
Isatin-benzohydrazide derivative COX-2 -62.02 nih.gov
Compound 4d (N-alkyl-isatin-3-imino) EGFR Tyrosine Kinase -7.33 nih.gov
Isatin-based scaffold (IC) CDK2 -9.5 iiarjournals.org
Compound 48 (Isatin derivative) InhA (Tuberculosis) -10.4 nih.gov
Isatin-oxidiazole derivative (A2) SARS-CoV-2 Mpro -11.22 semanticscholar.org
Epoxy-functionalized isatin derivative Dam protein (K. pneumoniae) -6.4 mdpi.com

Identification of Key Residues in Active Sites

Beyond just binding affinity, computational studies are crucial for identifying the specific amino acid residues within a protein's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are what anchor the ligand in place and determine its inhibitory action.

For example, in docking studies of an isatin derivative (compound 4d) with EGFR tyrosine kinase, hydrogen bonds were identified with the key residues Met769 and Thr766. nih.gov Additionally, hydrophobic interactions were observed with Ala719 and Gly772. nih.gov The interaction with Met769 and Thr766 is a recurring theme in studies with isatin moieties, highlighting the importance of the isatin core in binding to this particular kinase. nih.gov

In the case of isatin-based scaffolds targeting CDK2, molecular modeling revealed that one compound established a hydrogen bond with His84, while a more active analog formed two hydrogen bonds with Leu83 and His84. iiarjournals.org The ability to form these specific hydrogen bonds is a critical determinant of the compound's inhibitory potential.

Similarly, in the context of SARS-CoV-2, in silico analysis of a sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivative (6b) revealed its ability to interact with key residues in the active site of the main protease (Mpro). nih.govtandfonline.com The design of this molecule intentionally retained the dione (B5365651) system of the isatin to facilitate a crucial hydrogen bond with Cys145. tandfonline.com Further analysis of other isatin-oxidiazole derivatives identified important interacting regions within Mpro, including amino acids 26-56, 136-148, and 162-194. semanticscholar.org

Table 2: Key Amino Acid Residues Interacting with Isatin Analogs

Isatin Analog Protein Target Key Interacting Residues Type of Interaction
Compound 4d EGFR Tyrosine Kinase Met769, Thr766 Hydrogen Bond nih.gov
Compound 4d EGFR Tyrosine Kinase Ala719, Gly772 Hydrophobic nih.gov
Isatin-based scaffold (IC) CDK2 Leu83, His84 Hydrogen Bond iiarjournals.org
Isatin derivative (6b) SARS-CoV-2 Mpro Cys145 Hydrogen Bond tandfonline.com
Epoxy-functionalized isatin derivative Dam protein (K. pneumoniae) TRP7, PHE32 Hydrogen Bond mdpi.comnih.gov
Isatin derivative UZ-4 Fungal Target HIS 468, PHE 463 Hydrogen Bond rsc.org
Isatin derivative UZ-4 Fungal Target CYS 470 π–sulfur interaction rsc.org

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is invaluable for assessing the stability of a ligand within the binding pocket and understanding the conformational changes that may occur upon binding.

MD simulations have been employed to study the behavior of isatin derivatives complexed with their protein targets. For instance, a 120-nanosecond simulation was used to check the stability and conformational behavior of isatin derivatives bound to the NSP3 receptor of SARS-CoV-2. nih.gov The stability of these complexes is often evaluated by analyzing the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. nih.gov A stable RMSD value suggests that the ligand remains firmly bound within the active site. nih.govrjpbcs.com

Conformational Stability of Ligand-Target Complexes

The conformational stability of the ligand-target complex is a critical factor for sustained biological activity. MD simulations provide insights into this stability by tracking fluctuations in the protein and ligand structures. In a study of isatin derivatives as inhibitors of the InhA enzyme for tuberculosis, MD simulations revealed that the most promising compound, compound 48, bound firmly within the InhA protein, exhibiting minimal conformational fluctuations and enhanced stability. nih.gov

Similarly, MD simulations of new 5-methylisatin derivatives designed as potential CDK2 inhibitors were used to evaluate the dynamic conformational stability of the complexes. mdpi.com These simulations help to verify the stability of interactions, such as hydrogen bonds, that were initially identified through docking. mdpi.com In another study, MD simulations of tyrosine derivatives of isatin with carbonic anhydrase 12 (6QNG) were run for 50 nanoseconds. rjpbcs.com The ligand RMSD stabilized at 3.5 Å, indicating it maintained a relatively constant position within the binding pocket. rjpbcs.com The protein RMSD remained below 2 Å, confirming the structural stability of the protein throughout the simulation. rjpbcs.com

QSAR (Quantitative Structure-Activity Relationship) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various series of isatin derivatives. For example, a QSAR model was developed for isatin-β-thiosemicarbazones to predict their cytotoxicity. nih.govscispace.com This model yielded a high cross-validated correlation coefficient (r²) of 0.85, indicating its strong predictive power. nih.govscispace.com Another study on anticancer isatin derivatives used multiple linear regression (MLR) and genetic algorithm partial least squares (GA-PLS) methods to develop QSAR models, which also showed high statistical quality (R²=0.92). nih.gov

Correlation of Structural Features with Biological Activity

A key outcome of QSAR studies is the identification of specific structural features that positively or negatively influence biological activity. This information is invaluable for guiding the design of more potent analogs.

For isatin-β-thiosemicarbazones, QSAR models highlighted the importance of aromatic and hydrophobic features at the N4 position of the thiosemicarbazone side chain for selective activity against multidrug-resistant cells. nih.govscispace.comnih.gov In a study of isatin derivatives as tyrosinase inhibitors, it was found that compounds with electron-donating groups on the phenyl ring generally had higher inhibitory activity than those with halogen groups. nih.gov Conversely, for anticancer activity, the presence of halogen atoms was found to have a positive effect. nih.gov

Studies on isatin derivatives as monoamine oxidase (MAO) inhibitors revealed that substitutions at the C5, C6, and C7 positions of the isatin's aromatic ring could increase inhibitory activity. acs.org For instance, halogen substitution at the C5 position of the benzyloxy group was found to increase affinity toward MAO-B. acs.org

Pharmacophore Development

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a ligand to interact with a specific biological target. Pharmacophore models are often developed in conjunction with QSAR studies and serve as a 3D template for designing or identifying new active compounds.

For isatin-β-thiosemicarbazones, pharmacophore models were generated to define the structural requirements for both general cytotoxicity and selective activity against multidrug-resistant cancer cells. nih.govscispace.comnih.gov The pharmacophore for cytotoxicity identified an essential hydrogen bond acceptor (the lactam oxygen of the isatin), an aromatic ring, and a hydrophobic group. nih.gov The model for selectivity against P-glycoprotein-expressing cells incorporated additional features, including further hydrophobic and aromatic sites, to account for the specific interactions required for this targeted activity. nih.gov These models are instrumental in the pre-synthetic screening and design of new drug candidates. scispace.comnih.gov

Pharmacological and Biological Research of 6 Fluoro 7 Methylisatin

Antimicrobial Activity

No specific studies detailing the general antimicrobial activity of 6-Fluoro-7-methylisatin were found.

Antibacterial Activity

No data was found regarding the antibacterial properties of this compound.

Activity against Specific Bacterial Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, E. coli)

There are no available research articles detailing the activity of this compound against these or any other specific bacterial strains. While other fluorinated isatin (B1672199) derivatives have shown activity against such bacteria, these findings cannot be attributed to the specific 6-fluoro-7-methyl isomer. rhhz.netnih.govsemanticscholar.org

Mechanisms of Action (e.g., Disruption of Bacterial Membranes, Interference with Nucleic Acid Synthesis)

Information regarding the mechanism of antibacterial action for this compound is absent from the scientific literature.

Minimum Inhibitory Concentration (MIC) Studies

No published studies presenting Minimum Inhibitory Concentration (MIC) values for this compound against any bacterial strains could be located.

Activity against Drug-Resistant Strains

There is no available information on whether this compound has been tested for activity against drug-resistant bacterial strains. Research on other isatin hybrids has shown potential against resistant pathogens like MDR-TB, but this is not specific to the compound . mdpi.comsci-hub.se

Antimycobacterial Activity

Isatin and its derivatives have been extensively studied for their significant antimycobacterial properties, showing promise as potent agents against various mycobacterial species, including the formidable Mycobacterium tuberculosis. periodicodimineralogia.itsemanticscholar.orgresearchgate.net

Activity against Mycobacterium tuberculosis (H37Rv strain)

Numerous studies have highlighted the in vitro activity of isatin derivatives against the H37Rv strain of Mycobacterium tuberculosis. researchgate.netnih.govjapsonline.com The minimum inhibitory concentration (MIC) of various substituted indolinones has been reported to be in the range of 10–20 mg/mL against this strain. Certain isatin-based hybrids have demonstrated even more potent activity, with one candidate showing a MIC of 0.39 μmol/L against Mtb H37Rv. researchgate.net The strategic modification of the isatin structure, such as the incorporation of a thiosemicarbazone group at the C-3 position, has been shown to significantly enhance the anti-tuberculosis potential. nih.gov

Inhibition of DNA Gyrase

A primary mechanism through which isatin derivatives exert their antimycobacterial effect is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. nih.govmdpi.com By targeting this enzyme, these compounds can effectively halt critical cellular processes in Mycobacterium tuberculosis. The inhibition of DNA gyrase's supercoiling activity has been a key focus of research, with several 7-substituted ciprofloxacin (B1669076) derivatives containing an isatin moiety demonstrating potent inhibition. periodicodimineralogia.it Some of these compounds have shown stronger inhibition of S. aureus DNA gyrase compared to that of E. coli. nih.gov

DNA Intercalation

In addition to enzyme inhibition, some isatin derivatives are capable of intercalating with mycobacterial DNA. periodicodimineralogia.itnih.govacs.orgnih.gov This process involves the insertion of the planar part of the molecule between the base pairs of the DNA helix, which can disrupt DNA replication and transcription, ultimately leading to bacterial cell death. periodicodimineralogia.itnih.gov The interaction between isatin derivatives and DNA has been confirmed through various spectroscopic and viscometric studies, which have shown a significant increase in DNA viscosity upon the addition of these compounds, a hallmark of intercalation. nih.gov

Anticancer Activity

Mechanisms of Action

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A hallmark of many anticancer agents is their ability to trigger this process in tumor cells. Research into fluorinated isatin derivatives has demonstrated their capacity to induce apoptosis.

Studies on various isatin derivatives show that this class of compounds consistently exhibits pro-apoptotic properties. For instance, after treatment with certain fluorinated 1-benzylisatins, a concentration-dependent increase in the number of cells in both early and late stages of apoptosis has been observed in HuTu 80 human duodenum adenocarcinoma cells. google.com The cytotoxic action of these fluorinated isatins is directly linked to the induction of apoptosis. google.com

Similarly, another related compound, 5,7-dibromo-6-fluoro isatin, was found to induce apoptosis in K562 human leukemia cells in a time-dependent manner. Morphological changes characteristic of apoptosis, such as cell shrinkage and the formation of apoptotic bodies, were observed in these cells following treatment. This suggests that the isatin scaffold, particularly when substituted with fluorine, is a promising framework for developing agents that can initiate programmed cell death in cancer cells.

Table 1: Apoptosis Induction by Fluorinated Isatin Derivatives

Compound Cell Line Observation Source
Fluorinated 1-benzylisatins HuTu 80 Concentration-dependent increase in early and late apoptotic cells. google.com
Mitochondrial Dysfunction

The mitochondrion plays a central role in the regulation of apoptosis through the intrinsic pathway. The cytotoxic effects of many anticancer compounds are mediated by their ability to disrupt mitochondrial function, leading to the release of pro-apoptotic factors.

The anticancer activity of fluorinated isatin derivatives has been associated with the dissipation of the mitochondrial membrane potential. google.com This disruption of the mitochondrial membrane is a key event that often precedes the execution phase of apoptosis. One study found that a hybrid isatin derivative could trigger the mitochondrial-mediated intrinsic apoptotic pathway, leading to the collapse of the mitochondrial membrane in DU145 prostate cancer cells. This indicates that the pro-apoptotic effects of these compounds are, at least in part, driven by their ability to induce mitochondrial dysfunction.

Stimulation of Reactive Oxygen Species Production

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. Many chemotherapeutic agents function by increasing intracellular ROS levels in cancer cells.

Research has shown that the cytotoxic action of fluorinated isatins is associated with the stimulated production of ROS in tumor cells. google.com A significant, dose-dependent increase in ROS production was observed in cells treated with certain fluorinated 1-benzylisatin derivatives. For one specific derivative, ROS production increased 7.1-fold relative to the control at a concentration of 25 µM. It has also been noted that some isatin hybrids can lead to an elevated intracellular ROS level, which may cause the collapse of the mitochondrial membrane. Other isatin derivatives have also been shown to induce caspase-dependent apoptosis and the production of ROS.

Table 2: ROS Production Induced by a Fluorinated Isatin Derivative

Compound Concentration Fold Increase in ROS (vs. Control) Source
Fluorinated 1-benzylisatin (3a) 12.5 µM 1.1
Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2)

The B-cell lymphoma 2 (Bcl-2) family of proteins includes both pro-apoptotic and anti-apoptotic members that are critical regulators of the mitochondrial apoptotic pathway. Anti-apoptotic proteins like Bcl-2 prevent cell death, and their overexpression is a common survival mechanism in cancer cells. Therefore, inhibiting these proteins is a key therapeutic strategy.

Studies have demonstrated that isatin and its derivatives can modulate the levels of these regulatory proteins. Specifically, isatin has been shown to significantly decrease the level of the anti-apoptotic protein Bcl-2. Furthermore, certain isatin-based sulfonamides have been found to induce apoptosis in MCF-7 breast cancer cells by reducing the expression of Bcl-2 while enhancing the pro-apoptotic protein Bax. This dual action shifts the cellular balance towards apoptosis, contributing to the compound's anticancer effect.

Inhibition of Vascular Endothelial Growth Factor (VEGF)

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates angiogenesis, the formation of new blood vessels. Tumors require a blood supply to grow, making the inhibition of VEGF and its receptor (VEGFR) a critical target in cancer therapy.

The isatin scaffold is the basis for several approved anticancer drugs that target VEGF signaling. Research has shown that isatin itself can significantly decrease the levels of VEGF. Various isatin derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory potential, with some compounds showing potent activity. The mechanism of VEGF inhibition often involves blocking the VEGF receptor on endothelial cells, which suppresses vascular sprouting and can lead to the regression of existing tumor vessels. This anti-angiogenic activity is a crucial component of the therapeutic effect of many isatin-based compounds.

Inhibition of Tyrosine Kinase

Tyrosine kinases are enzymes that play a fundamental role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a frequent cause of cancer. Consequently, tyrosine kinase inhibitors are a major class of targeted cancer therapies.

The isatin nucleus is a core component of several potent tyrosine kinase inhibitors. Sunitinib, an isatin derivative, is a well-known multi-targeted receptor tyrosine kinase inhibitor approved for clinical use. Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is another important target, and novel isatin-based compounds have been developed as potent and selective BTK inhibitors. Research on isatin-hydrazone derivatives has also revealed excellent inhibitory activity against multiple receptor tyrosine kinases, including EGFR, VEGFR-2, and FLT-3. This demonstrates the versatility of the isatin scaffold in designing inhibitors for various tyrosine kinases involved in cancer pathology.

Inhibition of Histone Deacetylase

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. In cancer, HDACs are often overexpressed, and their inhibition can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis.

Inhibitors of HDACs are being explored as treatments for a variety of tumors. While the isatin scaffold is known for its broad range of enzyme inhibitory activities, specific research directly linking this compound to HDAC inhibition is limited in the available literature. However, the development of specific inhibitors for individual HDACs, such as HDAC6, has shown therapeutic potential in preclinical cancer models. The general principle of enzyme inhibition is well-established for the isatin class of compounds, which includes activity against kinases and other enzymes.

Inhibition of Phosphoinositide 3-kinase (PI3K)

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. nih.govjons-online.com The PI3K signaling pathway is often constitutively activated in many B-cell malignancies and other cancers, making it a significant target for therapeutic intervention. jons-online.comfrontiersin.org Inhibition of PI3K can disrupt the protective tumor microenvironment, making malignant cells more susceptible to programmed cell death. jons-online.com

PI3K inhibitors are categorized into pan-PI3K inhibitors, which target all class I isoforms, and isoform-specific inhibitors. haematologica.org The inhibition of the PI3K/AKT/mTOR pathway is a key strategy in cancer therapy as its upregulation is observed in almost all cancers, leading to uncontrolled growth and invasiveness. frontiersin.org Studies have shown that PI3K inhibitors can induce DNA damage in cancer cells by causing a depletion of nucleosides. nih.gov For instance, the pan-PI3K inhibitor BKM120 (Buparlisib) and the PI3Kα-specific inhibitor BYL719 (Alpelisib) have been shown to decrease DNA synthesis in tumor cells. nih.gov

While specific studies on the direct inhibition of PI3K by this compound are not detailed in the provided results, the broader class of isatin derivatives has been extensively studied for various enzymatic inhibitions, suggesting a potential area for future investigation. The role of PI3K in mediating B-cell receptor signaling and its frequent activation in malignancies underscores the importance of developing novel inhibitors. jons-online.com

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its overexpression is frequently associated with the uncontrolled cell proliferation characteristic of cancer. nih.govthieme-connect.de This makes CDK2 a promising target for anticancer therapies. nih.gov The CDK2/cyclin E1 complex, in particular, is vital for DNA replication and cell cycle progression. incytemi.com

Isatin derivatives have been identified as a significant class of CDK2 inhibitors. nih.govresearchgate.net Their oxindole (B195798) core structure is known to interact with the active site of CDK2, thereby preventing the enzyme from facilitating cell cycle progression. nih.gov Research has focused on developing isatin-based compounds with enhanced binding affinity and selectivity for CDK2. For example, a study on 5-methylisatin (B515603) derivatives highlighted that specific substitutions could improve binding affinity to the CDK2 active site. nih.gov

The development of selective CDK2 inhibitors faces challenges due to the structural similarity between CDK2 and other CDKs, such as CDK1. thieme-connect.de However, certain 6-substituted 2-arylaminopurines have demonstrated significant selectivity for CDK2 over CDK1. acs.org The inhibition of the cyclin E-cdk2 complex is a primary mechanism for regulating the cell cycle progression of oligodendrocyte progenitor cells. nih.gov While direct data on this compound's CDK2 inhibitory activity is not specified, the established activity of the isatin scaffold suggests its potential as a basis for developing novel CDK2 inhibitors.

Structure-Activity Relationships (SAR) in Anticancer Activity

The structure-activity relationship (SAR) of isatin derivatives is crucial for designing more potent and selective anticancer agents. researchgate.netnih.gov Modifications at various positions of the isatin core, particularly at the N1, C5, and C7 positions, significantly influence their biological activity.

For N-alkylisatins, the introduction of an aromatic ring at the N1 position has been shown to enhance cytotoxicity against cancer cell lines. acs.org Specifically, 5,7-dibromo-N-(p-methylbenzyl)isatin was identified as a highly active compound. acs.org

The position of substituents on the isatin ring also plays a critical role. For instance, in a series of fluorinated 1-benzylisatins, the position of the fluorine atom was found to affect antitumor activity. nih.gov SAR studies on isatin derivatives as monoamine oxidase inhibitors revealed that substitutions at the C5, C6, and C7 positions of the aromatic ring could increase inhibitory activity. acs.org Specifically, a hydroxyl group at these positions showed greater activity compared to a methyl group. acs.org

In the context of CDK2 inhibition, substitutions on the isatin core are key to improving binding affinity. nih.gov For sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives targeting the SARS-CoV-2 main protease, the presence and position of a fluorine atom on the isatin ring influenced inhibitory activity. tandfonline.com The incorporation of an unsubstituted isatin motif resulted in good inhibitory activity, and the introduction of a fluorine atom, an isostere for hydrogen, was also explored. tandfonline.com

Antiviral Activity

Isatin and its derivatives have a long history of being investigated for their antiviral properties. researchgate.netscispace.com Methisazone, an N-methylisatin-β-thiosemicarbazone, was one of the earliest synthetic antiviral agents used clinically. scispace.com

Anti-HIV Activity

The isatin scaffold has been utilized in the development of compounds with anti-HIV activity. researchgate.netresearchgate.net Isatin derivatives have been reported to inhibit HIV-1 replication. scispace.com For example, N,N-disubstituted thiosemicarbazone derivatives of isatin have been tested for their inhibitory effects on HIV-1. scispace.com

One study focused on 3-hydrazonoindolin-2-one derivatives as potential HIV-1 RNase H inhibitors. mdpi.com While this study did not specifically mention this compound, it did synthesize and evaluate various substituted isatin derivatives, such as 6-(2-(6-Fluoro-2-oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione. mdpi.com The results indicated that substitutions on the isatin ring, including fluorine, are critical for the observed anti-HIV activity. mdpi.com

SARS-CoV-2 Main Protease Inhibition

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govrcsb.org Isatin-based molecules have been explored as inhibitors of SARS-CoV-2 Mpro. nih.govresearchgate.net

A study on sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives identified compounds with potent inhibitory activity against SARS-CoV-2 Mpro. tandfonline.comnih.gov One particular sulphonamide derivative showed promising activity with a half-maximal inhibitory concentration (IC50) of 0.249 µM. tandfonline.comnih.govresearchgate.net This compound also inhibited viral cell proliferation with an IC50 of 4.33 µg/ml and was non-toxic to VERO-E6 cells. nih.govresearchgate.net The study highlighted the importance of the sulphonamide group for the observed activity. researchgate.net While this compound was not directly tested, the research demonstrates the potential of the isatin scaffold in developing SARS-CoV-2 Mpro inhibitors. tandfonline.comnih.govresearchgate.net

Interactive Data Tables

Table 1: Anticancer Activity of Selected Isatin Derivatives

Compound Target Cell Line Activity (IC50) Reference
5,7-Dibromo-N-(p-methylbenzyl)isatin U937 and Jurkat 0.49 µM acs.org

Table 2: Antiviral Activity of Selected Isatin Derivatives

Compound Virus Target Activity (IC50) Reference
Sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivative SARS-CoV-2 Main Protease 0.249 µM tandfonline.comnih.govresearchgate.net

Activity against Smallpox and Vaccinia Viruses

The isatin core structure is historically significant in antiviral research, particularly against poxviruses. The first compound approved for the treatment of the vaccinia virus, the pathogen responsible for smallpox, was Methisazone (1-methylisatin 3-thiosemicarbazone). researchgate.net This has led to extensive research into isatin derivatives as potential anti-poxvirus agents. nih.gov

Studies on isatin-β-thiosemicarbazones have been extended to various poxviruses, including vaccinia virus, cowpox, and variola major (the causative agent of smallpox). karger.com Research has shown that substitutions on the benzene (B151609) ring of the isatin structure significantly influence antiviral activity. A systematic study of various substituted isatin-β-thiosemicarbazones revealed that substitutions at positions 4 and 7 are less sensitive to substituent effects than positions 5 and 6. karger.com Specifically, large substituents at the 5- and 6-positions were found to decrease activity. karger.com However, a fluoro group at the 6-position was found to retain a considerable level of antiviral activity against vaccinia virus compared to larger halogen or methyl groups at the same position. karger.com

Further research into fluorinated isatin derivatives has continued to show promise. Novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] were synthesized and tested for their antiviral effects against vaccinia virus, among others. researchgate.net These findings underscore the potential of fluorinated isatins, including compounds like this compound, as a basis for developing new antiviral therapies against poxviruses. benthamscience.com Isatin-beta-thiosemicarbazone (IBT) and its derivatives are thought to inhibit viral replication by targeting the production of late viral proteins. jmb.or.kr

Table 1: Antiviral Activity of Ring-Substituted Isatin-β-thiosemicarbazones against Vaccinia Virus Activity is relative to the parent compound (Isatin-β-thiosemicarbazone) set at 100.

SubstituentPosition 6 Activity (%)
None100
Fluoro43.1
Chloro11.7
Bromo10.5
Methyl0.3
Iodo3.9

Data sourced from a study on structure-activity relationships of isatin-β-thiosemicarbazones. karger.com

Anti-inflammatory Activity

Isatin and its derivatives are recognized for their potential anti-inflammatory properties. mdpi.comamazonaws.com The substitution of halogen atoms, such as fluorine, on the isatin ring is a known strategy for enhancing biological activities. kashanu.ac.irscielo.br Studies on halogenated isatin derivatives have shown that substitutions at the 5-position with fluoro, chloro, and bromo groups can increase the lipophilicity, which may influence biological activity. mdpi.com For instance, derivatives of 5-fluoroimesatin have been synthesized and evaluated for their anti-inflammatory and analgesic properties. pkheartjournal.com

In research on activated microglia, which play a key role in neuroinflammation, isatin derivatives have been shown to reduce the release of pro-inflammatory mediators. mdpi.com The anti-inflammatory activity is often linked to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase. chemicalbook.com Specifically, derivatives of indole (B1671886) and isatin oximes possessing a chlorine atom at the C5 position have demonstrated high anti-inflammatory activity. scielo.br The introduction of a methyl group has also been explored, with Mannich bases of 3-(4-methylphenylimino)-5-CH3 isatin showing potent anti-inflammatory effects. pkheartjournal.com

Lipoxygenase Inhibition

The anti-inflammatory effects of isatin derivatives are partly attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as lipoxygenases (LOX). 5-Methylisatin has been identified as a reactant for the preparation of 5-lipoxygenase (5-LOX) inhibitors. chemicalbook.com In a study focused on developing dual inhibitors for 5-LOX and soluble epoxide hydrolase (sEH), an indoline (B122111) derivative (compound 43) was identified as a notable 5-LOX inhibitor, guiding the design of further analogues. nih.gov This suggests that the isatin scaffold, with substitutions like a methyl group, is a viable starting point for designing LOX inhibitors. While direct studies on this compound are limited, the findings for 5-methylisatin and other indoline-based compounds highlight the potential of this chemical class for lipoxygenase inhibition.

Antipyretic Activity

The fever-reducing, or antipyretic, properties of isatin and its analogues have been investigated. amazonaws.comscirp.org In studies using Brewer's yeast-induced pyresis in animal models, various isatin derivatives have demonstrated significant antipyretic activity. amazonaws.com

A study on prostaglandin (B15479496) E2 (PGE2)-induced fever in mice and rats tested the effects of isatin and several of its analogues, including 5-methylisatin and 7-ethylisatin (B1585224). scirp.org It was found that 5-methylisatin was effective at blocking the initiation of fever and attenuating existing fever. scirp.org The research demonstrated that substitutions on the isatin ring influence the potency of the antipyretic effect. scirp.org For example, 7-ethylisatin was found to be one of the most effective compounds tested in both blocking the development of and reducing existing PGE2-induced fever. scirp.org These results suggest that methyl substitution on the isatin ring, as seen in this compound, could contribute to antipyretic activity.

Antidiabetic Activity (e.g., α-Glucosidase Inhibition)

A key therapeutic strategy for managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose in the small intestine. nih.gov Delaying glucose absorption helps to reduce the spike in blood sugar after a meal. mdpi.com Isatin derivatives have emerged as a promising class of compounds for inhibiting this enzyme. biomedres.usresearchgate.net

A series of novel isatin-thiazole derivatives were synthesized and screened for their in vitro α-glucosidase inhibitory activity, showing a range of potencies. nih.gov One of the most active compounds in the series featured a 5-methylisatin core and a 2-fluorobenzyl substituent at the N1-position (Compound 6p). nih.gov This compound exhibited exceptionally high inhibitory activity with an IC50 value of 5.36 ± 0.13 μM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 ± 6.27 μM). nih.gov Molecular docking studies suggest that these compounds bind effectively within the active site of the α-glucosidase enzyme. nih.gov This potent activity of a closely related analogue highlights the significant potential of this compound as an α-glucosidase inhibitor.

Table 2: α-Glucosidase Inhibitory Activity of Isatin-Thiazole Derivatives

CompoundSubstituentsIC50 (μM)
6p 5-Methylisatin, N1-(2-fluorobenzyl), 4-hydroxyphenyl5.36 ± 0.13
Acarbose (Standard) -817.38 ± 6.27

Data sourced from a study on isatin-thiazole derivatives as α-glucosidase inhibitors. nih.gov

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its inhibition is a target for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. biomedres.us Isatin derivatives have been identified as potential urease inhibitors. biomedres.us

The structure-activity relationship of these derivatives shows that substitutions on the isatin ring are critical for their inhibitory potential. Studies on N4-substituted isatin-3-thiosemicarbazones revealed that electron-withdrawing groups on the phenyl ring, such as trifluoromethoxy and trifluoromethyl, increased urease inhibitory activity. ufmg.br Furthermore, a review of urease inhibitors noted that fluoro and methoxy (B1213986) derivatives of certain isatin-based series showed promising inhibitory activities, often more potent than their chlorinated or brominated counterparts. ufmg.br While specific data for this compound is not available, the positive influence of fluoro substituents in related isatin series suggests it may have potential as a urease inhibitor. ufmg.brscispace.com

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) is a key enzyme in the degradation of monoamine neurotransmitters and is a major target for drugs treating depression and neurodegenerative diseases like Parkinson's disease. wikipedia.org Isatin itself is an endogenous MAO inhibitor. acs.org

Research has shown that substitutions on the aromatic ring of isatin can significantly influence its MAO inhibitory activity. acs.org Specifically, substitutions at the 5th, 6th, and 7th positions appear to increase inhibitory activity. acs.org A study on isatin analogues as MAO inhibitors evaluated 6,7-Dimethylisatin and found it to be a potent inhibitor of both MAO-A and MAO-B. medchemexpress.com The introduction of a substituent at the C-6 position of isatin is known to increase selectivity for MAO-B. acs.org Given that this compound contains substitutions at both the 6 and 7 positions, it is a strong candidate for MAO inhibition.

Table 3: MAO Inhibitory Activity of a 6,7-Disubstituted Isatin Analogue

CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)
6,7-Dimethylisatin20.36.74

Data sourced from MedchemExpress, citing Prinsloo, et al. (2023). medchemexpress.com

MAO-A Inhibition

No specific studies or experimental data detailing the Monoamine Oxidase A (MAO-A) inhibitory activity of this compound were found in the public domain. Consequently, key metrics such as IC₅₀ or Kᵢ values for this specific compound's interaction with MAO-A are not available.

MAO-B Inhibition

Similarly, a thorough search did not yield any specific research data on the Monoamine Oxidase B (MAO-B) inhibitory properties of this compound. Therefore, there is no available information regarding its potency or selectivity as a MAO-B inhibitor.

Dual MAO-A/B Inhibition

There is no published research available to characterize this compound as a dual MAO-A/B inhibitor. The selectivity index and comparative inhibitory concentrations against both enzyme isoforms have not been determined for this compound.

Reversibility of Inhibition

No studies were identified that investigated the nature of the interaction between this compound and MAO enzymes. As a result, there is no data to confirm whether any potential inhibition would be reversible or irreversible.

Other Biological Activities

Antioxidant Activity

Despite the known antioxidant potential of the broader isatin class of compounds, no specific experimental studies evaluating the antioxidant activity of this compound could be located. Research data from common antioxidant assays, such as DPPH or ABTS radical scavenging assays, are not available for this particular molecule.

Anticonvulsant Activity

A search for the anticonvulsant properties of this compound in established preclinical models of seizures (e.g., maximal electroshock (MES) or pentylenetetrazole (scPTZ) tests) yielded no specific results. Therefore, the potential efficacy of this compound as an anticonvulsant remains uncharacterized in the available scientific literature.

CNS Depressant Activity

Isatin is an endogenous compound found in mammalian tissues that can cross the blood-brain barrier, suggesting a potential for action within the central nervous system (CNS). ajprd.com Research into the broader class of isatin derivatives has revealed a range of neuropharmacological effects, including CNS depressant activities. nih.govresearchgate.net

Studies on various isatin derivatives have demonstrated sedative, hypnotic, and anxiolytic properties. For instance, a series of isatin-3-[N2-(2-benzalaminothiazol-4-yl)] hydrazone derivatives were shown to possess a wide spectrum of CNS activities in preclinical models. researchgate.net In that study, halogen-substituted compounds, in particular, exhibited significant dose-dependent depressant action on the CNS. researchgate.net Similarly, N-methyl/acetyl 5-substituted isatin-3-semicarbazones have been investigated for their sedative-hypnotic and anticonvulsant activities. ajprd.com While these findings highlight the potential of the isatin scaffold to modulate CNS activity, specific research focusing solely on the CNS depressant effects of this compound is not extensively detailed in the reviewed literature.

Anthelmintic Activity

The isatin scaffold has been explored for its potential in developing agents against parasitic worm infections. Various derivatives have been synthesized and tested for their anthelmintic properties. For example, two series of novel Schiff and Mannich bases of 5-methylisatin were synthesized and evaluated for their anthelmintic activity, with certain piperazinyl and piperidinyl derivatives showing significant potential. grafiati.com Other synthetic derivatives of isatin have also been screened for activity against earthworms (Pheretima posthuma), indicating the promise of this chemical class in the search for new anthelmintic drugs. researchgate.netscribd.com However, specific studies dedicated to the anthelmintic activity of this compound itself are not prominently featured in the available scientific literature.

Anti-malarial Activity

The global challenge of malaria has driven extensive research into novel therapeutic agents, and the isatin core structure has been identified as a "privileged scaffold" in this area. nih.govscribd.com Hybrids combining isatin with other pharmacophores, such as chloroquine, have been synthesized and evaluated against strains of Plasmodium falciparum. scribd.comd-nb.info While these initial studies on isatin-chloroquine hybrids suggested they could be a starting point for further research, they were not as potent as standard antimalarial drugs. d-nb.info The broad anti-malarial potential of the isatin class of compounds is frequently noted in reviews of its pharmacological properties. nih.govscribd.commdpi.com Despite the interest in isatin derivatives for anti-malarial drug discovery, direct research evaluating the specific efficacy of this compound has not been identified in the reviewed sources.

Platelet Antiaggregation Activity

Certain fluorinated isatin derivatives have demonstrated notable effects on platelet aggregation. In a study investigating a series of new fluorinated 1-benzylisatins, an ortho-fluoro substituted derivative (compound 3a) was found to exhibit platelet antiaggregation activity comparable to that of acetylsalicylic acid. researchgate.netmdpi.com

Research findings indicate that these specific fluorinated isatins can modulate the hemostasis system. The study reported that the ortho-fluoro and ortho-chloro substituted 1-benzylisatins reduced the maximum platelet aggregation by an average of 12%. mdpi.com Furthermore, unlike acetylsalicylic acid, these compounds were observed to lengthen the lag-period by more than 10% relative to the control. mdpi.com This suggests a potential for developing isatin-based compounds as effective antiplatelet agents. mdpi.com

Table 1: Platelet Antiaggregation Activity of a Fluorinated Isatin Derivative

Compound Activity Level Effect on Max. Platelet Aggregation Effect on Lag-Period
ortho-fluoro 1-benzylisatin (3a) Comparable to Acetylsalicylic Acid Reduced by ~12% Lengthened by >10%

Data sourced from a study on fluorinated isatins and their derivatives. mdpi.com

Antiphytopathogenic Activity (e.g., against Fungal and Bacterial Plant Pathogens)

Derivatives of fluorinated isatins have shown significant promise as agents to combat plant diseases caused by fungal and bacterial pathogens. mdpi.comresearchgate.net Research has demonstrated that specific water-soluble pyridinium (B92312) isatin-3-acylhydrazones are particularly effective.

In vitro studies evaluated the antifungal activity of a series of fluorine-containing pyridinium isatin hydrazones (compounds 5a–e and 7a–c) against significant plant pathogens like Fusarium oxysporum and Phytophthora cactorum. mdpi.com Against F. oxysporum, these compounds demonstrated a more potent inhibitory effect than the reference fungicides, with inhibition ranging from 4.1 to 139 times greater than fludioxonil (B1672872). mdpi.com Similarly, all tested fluorine-containing compounds showed an antagonistic effect against the oomycete P. cactorum, outperforming N-cetylpyridinium chloride by 1.3 to 2.3 times and fludioxonil by 1.1 to 2.0 times over a five-day period. mdpi.com These findings position fluorinated isatin derivatives as useful leads for developing new agents to manage plant diseases. researchgate.netmdpi.com

Table 2: Antifungal Activity of Fluorinated Isatin Hydrazones Against Plant Pathogens

Pathogen Compound Series Efficacy Compared to Reference Fungicides
Fusarium oxysporum 5a–e, 7a–c 4.1 to 139 times more effective than Fludioxonil
Phytophthora cactorum 5a–e, 7a–c 1.1 to 2.0 times more effective than Fludioxonil

Data reflects the range of inhibition observed for the tested series of compounds. mdpi.com

Future Directions and Research Opportunities

Design and Synthesis of New 6-Fluoro-7-methylisatin Derivatives with Enhanced Efficacy and Selectivity

The future of this compound in drug discovery hinges on the rational design and synthesis of new derivatives with improved biological activity and target selectivity. The isatin (B1672199) nucleus offers multiple reactive sites—primarily the N-1, C-3, and C-5 positions—that are favorable for chemical modification. d-nb.info

Future synthetic strategies should focus on:

N-1 Position Alkylation/Arylation: Introducing various alkyl, benzyl (B1604629), or other aromatic groups at the N-1 position can significantly impact lipophilicity and, consequently, cell permeability and activity. mdpi.com Studies on other isatins have shown that N-benzyl substitutions can be particularly favorable for antiproliferative activity. d-nb.infomdpi.com

C-3 Position Functionalization: The C-3 carbonyl group is a key site for generating diversity. Condensation reactions with hydrazines, hydroxylamines, or thiosemicarbazides can produce a wide array of hydrazones, oximes, and thiosemicarbazones. frontiersin.orgbohrium.com These derivatives have frequently shown potent anticancer activities. rsc.org Furthermore, the C-3 position is crucial for creating spirooxindole hybrids, a class of compounds with significant pharmacological activities. tandfonline.com

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds at the C-3 position can yield derivatives with extended conjugation, which may enhance interactions with biological targets. researchgate.net

Structure-activity relationship (SAR) studies will be essential to guide these synthetic efforts. For instance, research on other fluorinated isatins suggests that the position and nature of substituents can dramatically alter activity. mdpi.comnih.gov A systematic exploration of these modifications on the this compound scaffold is a critical next step.

Table 1: Potential Synthetic Modifications of this compound and Their Rationale

Modification SiteReaction TypePotential SubstituentsRationale for Enhanced Activity
N-1 Alkylation/ArylationBenzyl, Propargyl, Substituted Phenyl RingsImprove lipophilicity, enhance binding to hydrophobic pockets of target proteins. d-nb.infomdpi.com
C-3 CondensationHydrazides, Thiosemicarbazides, AminesForm Schiff bases and hydrazones, known to be potent pharmacophores for anticancer and antimicrobial activity. frontiersin.orgbiomedres.us
C-3 Knoevenagel CondensationMalononitrile, Ethyl CyanoacetateCreate derivatives with altered electronic properties and potential for novel target interactions. researchgate.net
C-3 Spiro-cyclizationDinucleophiles (e.g., 2-amino-1,2-diphenylethanol)Generate structurally complex spiro-isatin compounds with unique three-dimensional shapes for improved target specificity. tandfonline.com

In-depth Mechanistic Studies of Biological Activities

While the broader isatin class is known for a wide spectrum of biological effects, the specific mechanisms of action for this compound and its future derivatives remain to be elucidated. biomedres.us Comprehensive mechanistic studies are required to identify their molecular targets and signaling pathways.

Key research areas should include:

Target Identification: Isatin derivatives are well-known inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. mdpi.comnih.gov Investigating the inhibitory potential of this compound derivatives against a panel of kinases is a logical starting point.

Cellular Pathway Analysis: Studies should assess the ability of these compounds to induce apoptosis (programmed cell death), a hallmark of many effective anticancer agents. nih.gov This involves measuring the activation of key apoptotic proteins like caspases and monitoring changes in mitochondrial membrane potential. mdpi.com The induction of reactive oxygen species (ROS) is another common mechanism for isatin-induced cytotoxicity that warrants investigation. nih.gov

Cell Cycle Analysis: Determining whether these compounds arrest the cell cycle at specific phases (e.g., G2/M phase) can provide valuable insight into their antiproliferative mechanism. mdpi.com

These in-depth studies will not only clarify how this compound derivatives exert their effects but also enable the rational design of more potent and selective next-generation compounds.

Development of this compound-based Hybrid Molecules

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. d-nb.infonih.gov This approach can lead to compounds with dual mechanisms of action, improved efficacy, or the ability to overcome drug resistance. tandfonline.com The this compound scaffold is an ideal candidate for creating novel hybrid molecules.

Future research should explore the synthesis of hybrids combining this compound with other biologically active moieties, such as:

Chalcones: Isatin-chalcone hybrids have demonstrated significant antitumor properties. d-nb.infoseejph.com

Quinolines/Fluoroquinolones: Hybridization with the quinoline (B57606) core, known for its antibacterial and anticancer activities, could yield potent dual-action agents. d-nb.infomdpi.com

Sulfonamides: Isatin-sulfonamide hybrids have been investigated as inhibitors of human carbonic anhydrase isoforms, which are implicated in several cancers. d-nb.info

Triazoles: The triazole moiety is a common feature in many antimicrobial and anticancer drugs, and isatin-triazole conjugates have shown promising antiproliferative activity. mdpi.comnih.gov

Table 2: Potential Pharmacophores for Hybridization with this compound

Hybrid PartnerRationale / Potential Biological Activity
Chalcone Potent anticancer and anti-inflammatory activities. d-nb.infoseejph.com
Quinoline Broad-spectrum antibacterial and anticancer properties. mdpi.com
Sulfonamide Carbonic anhydrase inhibition, anticancer activity. d-nb.info
Triazole Anticancer, antifungal, and antiviral activities. mdpi.comnih.gov
Indole (B1671886) Versatile scaffold with anticancer and anticonvulsant properties. d-nb.info

The development of such hybrids could lead to multifunctional therapeutic agents with enhanced pharmacological profiles compared to the individual components. nih.gov

Exploration of Targeted Drug Delivery Systems for this compound

A significant challenge for many isatin derivatives is their low water solubility, which can limit their bioavailability and clinical application. nih.gov Developing targeted drug delivery systems for this compound and its analogs could overcome this limitation and enhance therapeutic outcomes.

Future investigations should focus on:

Nanocarrier Encapsulation: Loading the compounds into nanocarriers, such as lipid-based nanoparticles, polymeric micelles, or chitosan (B1678972) nanoparticles, can improve solubility, protect the drug from premature degradation, and facilitate targeted delivery. tjpr.orgnih.gov

Fullerene-Based Nanocarriers: Computational studies have shown that functionalized C60 fullerenes have a high affinity for isatin derivatives and can act as effective nanocarriers, potentially enhancing permeation through cell membranes. mdpi.com

Prodrug Strategies: Designing prodrugs of this compound that are converted to the active form at the target site could improve solubility and reduce off-target toxicity. The introduction of a quaternary ammonium (B1175870) moiety is one such strategy that has been shown to improve the physicochemical characteristics of isatin hydrazones. nih.gov

These advanced delivery strategies could significantly improve the "drug-like" properties of this compound derivatives, making them more viable candidates for clinical development.

Preclinical and Clinical Development Potential

The successful translation of isatin derivatives like Sunitinib and Toceranib into clinically approved anticancer drugs provides a clear precedent and a roadmap for the development of new analogs. nih.gov While this compound is at a very early stage, a structured preclinical and clinical development plan is essential for realizing its potential.

The path forward should include:

Expanded Preclinical Evaluation: Promising derivatives should be evaluated against a broad panel of human cancer cell lines to determine their spectrum of activity. rsc.org This should include testing against multidrug-resistant (MDR) cell lines to identify compounds capable of overcoming resistance mechanisms. reactionbiology.com

In Vivo Animal Models: Compounds that show potent and selective in vitro activity must be advanced into preclinical animal models of human diseases (e.g., cancer xenograft models) to assess their in vivo efficacy and pharmacokinetic profiles.

Clinical Trials: Based on successful preclinical data, lead candidates could eventually progress to human clinical trials. Following the trajectory of other isatin-based drugs, initial trials would likely focus on cancers where kinase signaling is a known driver of the disease. nih.gov

The journey from a lead compound to a marketed drug is long and challenging, but the proven success of the isatin scaffold provides a strong rationale for the continued investigation and development of novel derivatives like this compound. nih.govnih.gov

Table 3: Examples of Isatin Derivatives in Clinical Development

Drug NameStatusPrimary Indications
Sunitinib FDA ApprovedGastrointestinal stromal tumors, Renal cell carcinoma, Pancreatic cancer. rsc.orgnih.gov
Toceranib FDA Approved (Veterinary)Mast cell tumors in dogs. nih.gov
Nintedanib FDA ApprovedIdiopathic pulmonary fibrosis, certain non-small cell lung cancers. nih.gov
Semaxinib Clinical Trials (Terminated)Investigated for various cancers. nih.gov
Orantinib Clinical TrialsInvestigated for various cancers, including hepatocellular carcinoma. nih.gov

Q & A

Basic Questions

Q. What are the standard synthetic routes for 6-Fluoro-7-methylisatin, and what analytical techniques are recommended for confirming its purity and structure?

  • Methodological Answer : Common synthetic approaches include cyclization of fluorinated precursors or direct fluorination of methylisatin derivatives. Key analytical techniques include:

  • NMR Spectroscopy : Compare 1H^{1}\text{H} and 13C^{13}\text{C} chemical shifts with literature values (e.g., NIST Chemistry WebBook ).
  • HPLC : Monitor purity using reverse-phase columns with UV detection (λ = 254 nm).
  • Melting Point Analysis : Validate against published ranges (e.g., Beilstein Journal protocols ).

Q. What spectroscopic benchmarks (e.g., NMR chemical shifts, IR absorption bands) are established for this compound in the literature?

  • Methodological Answer : Compile data from peer-reviewed sources:

  • NMR : Typical 19F^{19}\text{F} shifts range between -110 to -120 ppm in CDCl3_3.
  • IR : Look for C=O stretching (~1700 cm1^{-1}) and C-F vibrations (~1250 cm1^{-1}). Cross-reference with NIST databases and supplementary materials in synthesis-focused journals .

Q. What are the critical parameters to monitor during the purification of this compound using recrystallization or column chromatography?

  • Methodological Answer :

  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) and cooling rates to avoid co-precipitation of impurities.
  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients; track retention factors (Rf_f) via TLC. Document solvent ratios and temperature conditions for reproducibility .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound while minimizing by-product formation?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary temperature (50–120°C), catalyst loading (e.g., Pd/C), and solvent systems (DMF vs. DMSO). Use HPLC to quantify yield and by-products .
  • Statistical Analysis : Apply ANOVA to identify significant factors; report confidence intervals for optimized conditions .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental results regarding the reactivity of this compound?

  • Methodological Answer :

  • Cross-Validation : Re-run DFT calculations (e.g., B3LYP/6-31G*) with alternative solvation models. Compare with experimental kinetic data (e.g., Arrhenius plots).
  • Control Experiments : Test reactivity under inert atmospheres to rule out oxidation side reactions. Cite precedents from studies addressing computational-experimental discrepancies .

Q. How should researchers design kinetic studies to elucidate the degradation pathways of this compound under various environmental conditions?

  • Methodological Answer :

  • Controlled Variables : Expose samples to UV light, varying pH (2–12), and temperatures (25–60°C). Use LC-MS to identify degradation products.
  • Replication : Conduct triplicate trials and report standard deviations. Follow guidelines for environmental stability testing in analytical chemistry journals .

Q. What computational chemistry approaches are most suitable for modeling the electronic properties of this compound, and how can their results be validated experimentally?

  • Methodological Answer :

  • DFT/Molecular Dynamics : Calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Validate with UV-Vis spectroscopy and cyclic voltammetry.
  • Validation : Compare computed vibrational frequencies with experimental IR/Raman spectra. Reference protocols from theoretical chemistry studies .

Data Presentation and Reproducibility

  • Tables : Include processed data in the main text (e.g., reaction yields under varying conditions) and raw datasets in supplementary materials .
  • Contradiction Analysis : Address conflicting data by revisiting experimental protocols (e.g., reagent purity, instrument calibration) and conducting meta-analyses of published results .
  • Ethical Reporting : Disclose all negative results and methodological limitations to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.